

An In-Depth Technical Guide to the Structure of Bis(triisopropylsilyl)amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(triisopropylsilyl)amine

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Introduction

Bis(triisopropylsilyl)amine, systematically known as 1,1,1-triisopropyl-N-(triisopropylsilyl)silanamine, is a sterically hindered secondary amine of significant interest in modern organic and organometallic chemistry. Its molecular structure, dominated by two bulky triisopropylsilyl (TIPS) groups attached to a central nitrogen atom, imparts unique reactivity that is leveraged in a variety of synthetic applications. This guide provides a comprehensive exploration of the structural intricacies of **bis(triisopropylsilyl)amine**, its synthesis, spectroscopic characterization, and its utility as a potent, non-nucleophilic base in organic synthesis, a role of particular relevance in the development of complex pharmaceutical intermediates.

Molecular Structure and Bonding

The most defining characteristic of **bis(triisopropylsilyl)amine** is its immense steric bulk. This steric congestion profoundly influences its molecular geometry, bond parameters, and ultimately, its chemical reactivity.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided definitive insights into the solid-state structure of **bis(triisopropylsilyl)amine**. The key structural parameters are summarized in the

table below.

Parameter	Value	Reference
Si-N Bond Length	1.736(2) Å	[1]
Si-N-Si Bond Angle	145.43(8)°	[1]

The Si-N bond length of 1.736(2) Å is noteworthy. For comparison, the Si-N bond length in the less sterically hindered bis(trimethylsilyl)amine is approximately 1.735 pm.[1] This suggests that despite the significant increase in steric bulk from methyl to isopropyl groups, the Si-N bond distance remains largely unaffected.

Of particular significance is the exceptionally wide Si-N-Si bond angle of 145.43(8)°.[1] This represents a substantial deviation from the idealized trigonal pyramidal geometry typically observed in amines and is a direct consequence of the steric repulsion between the two bulky triisopropylsilyl groups. This wide angle indicates a significant degree of flattening at the nitrogen center, approaching a trigonal planar arrangement. This structural feature has profound implications for the reactivity of the nitrogen lone pair, rendering it sterically shielded and less available for nucleophilic attack.

Caption: Ball-and-stick representation of **Bis(triisopropylsilyl)amine** highlighting key bond lengths and the wide Si-N-Si bond angle.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of **bis(triisopropylsilyl)amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is characterized by signals corresponding to the isopropyl groups. Due to the symmetry of the molecule, these signals can appear as a set of overlapping multiplets. The methine (CH) protons of the isopropyl groups typically appear as a septet, while the methyl (CH_3) protons appear as a doublet. The N-H proton signal is often broad and may be difficult to observe, a common feature for protons on nitrogen.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the triisopropylsilyl groups.
- ^{29}Si NMR: The silicon-29 NMR spectrum provides a direct probe of the silicon environment and should exhibit a single resonance, confirming the presence of a single type of silicon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **bis(triisopropylsilyl)amine** displays characteristic vibrational modes. Key absorptions include:

Wavenumber (cm^{-1})	Assignment
~3400	N-H stretch (typically weak and sharp for secondary amines)
~2940, 2865	C-H stretching of isopropyl groups
~1460, 1380	C-H bending of isopropyl groups
~1000-800	Si-C stretching and Si-N stretching vibrations

The N-H stretching vibration is a key diagnostic peak, though its intensity can be diminished due to the steric environment.

Synthesis of Bis(triisopropylsilyl)amine

The synthesis of **bis(triisopropylsilyl)amine** is typically achieved through the reaction of ammonia with a suitable triisopropylsilyl electrophile, such as triisopropylsilyl chloride. The steric hindrance of the triisopropylsilyl group makes this reaction less facile than with smaller silyl chlorides.

Experimental Protocol: Synthesis of Triisopropylsilyl Chloride

A common precursor, triisopropylsilyl chloride, can be synthesized from the corresponding silane.

Materials:

- Triisopropylsilane
- Anhydrous Dichloromethane (CH_2Cl_2)
- Sulfuryl Chloride (SO_2Cl_2)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triisopropylsilane (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by GC-MS to confirm the consumption of the starting silane.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to yield triisopropylsilyl chloride as a colorless liquid.

Experimental Protocol: Synthesis of Bis(triisopropylsilyl)amine

Materials:

- Triisopropylsilyl Chloride
- Anhydrous Ammonia (gas or solution in a suitable solvent like THF)
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser under an inert atmosphere, add anhydrous THF or diethyl ether.
- Cool the solvent to -78 °C using a dry ice/acetone bath.
- Bubble anhydrous ammonia gas through the cold solvent until a saturated solution is obtained, or add a pre-prepared solution of ammonia in the chosen solvent.
- Slowly add a solution of triisopropylsilyl chloride (2.0 eq) in the same anhydrous solvent to the ammonia solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate of ammonium chloride will form.
- Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the ammonium chloride.
- Wash the filter cake with fresh anhydrous solvent.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- The resulting crude product can be purified by distillation under high vacuum to afford **bis(triisopropylsilyl)amine** as a colorless oil or low-melting solid.

Caption: Synthetic workflow for the preparation of **Bis(triisopropylsilyl)amine**.

Reactivity and Applications in Drug Development

The unique structural features of **bis(triisopropylsilyl)amine** dictate its reactivity, making it a valuable tool in organic synthesis, particularly in the context of drug development where the synthesis of complex molecules with high selectivity is paramount.

Non-Nucleophilic Base

The most prominent application of **bis(triisopropylsilyl)amine** is as a precursor to the extremely bulky, non-nucleophilic strong base, lithium bis(triisopropylsilyl)amide ($\text{LiN}(\text{Si}(\text{iPr})_3)_2$). This base is generated in situ by the deprotonation of the parent amine with an organolithium reagent, typically n-butyllithium.

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References

- 1. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Structure of Bis(triisopropylsilyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3033179#understanding-the-structure-of-bis-triisopropylsilyl-amine>

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